molecular formula C6H4Cl2O3S B1608280 2,6-dichlorobenzenesulfonic Acid CAS No. 6697-96-7

2,6-dichlorobenzenesulfonic Acid

Cat. No.: B1608280
CAS No.: 6697-96-7
M. Wt: 227.06 g/mol
InChI Key: CVJVWHJVNYJTKA-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenesulfonic acid is a chlorinated aromatic sulfonic acid characterized by two chlorine atoms at the 2- and 6-positions of the benzene ring and a sulfonic acid group (-SO₃H) at the 1-position. These derivatives are utilized in pharmaceuticals and organic synthesis due to their structural complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of 2,6-dichlorobenzene using concentrated sulfuric acid. The reaction typically involves heating 2,6-dichlorobenzene with sulfuric acid at elevated temperatures to introduce the sulfonic acid group into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, concentration of sulfuric acid, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Major Products Formed

    Sulfonamides: Formed through reactions with amines.

    Sulfonyl Chlorides: Produced by reacting with thionyl chloride.

    Esters: Formed through esterification with alcohols.

Scientific Research Applications

2,6-Dichlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 2,5-Dichlorobenzenesulfonic Acid

The positional isomer 2,5-dichlorobenzenesulfonic acid differs in chlorine substitution, which significantly impacts its physicochemical properties. Studies in acetonitrile demonstrate that the dissociation constants (pKa) of sulfonic acids are influenced by electron-withdrawing effects. For example, the 2,5-isomer exhibits distinct acidity compared to the 2,6-isomer due to altered resonance stabilization of the sulfonate anion . Electrochemical analyses further suggest that substitution patterns affect hydrogen bonding and reduction kinetics at electrode surfaces, making the 2,6-isomer more suitable for applications requiring controlled reactivity .

Table 1: Comparison of Dichlorobenzenesulfonic Acid Isomers

Property 2,6-Dichlorobenzenesulfonic Acid 2,5-Dichlorobenzenesulfonic Acid
Chlorine Positions 2,6 2,5
Electronic Effects Stronger -I effect (symmetrical) Moderate -I effect (asymmetric)
Acidity (pKa in MeCN) Not explicitly reported Used to estimate p-toluenesulfonic acid
Applications Sulfonamide derivatives Electrochemical studies

Halogen-Substituted Analogs: 2,6-Difluorobenzenesulfonyl Derivatives

Replacing chlorine with fluorine alters electronic and steric properties. For instance, 2,6-difluorobenzenesulfonyl chloride (97% purity) is more reactive than its dichloro counterpart due to fluorine’s higher electronegativity, making it a superior leaving group in nucleophilic substitutions .

Table 2: Chloro vs. Fluoro Benzenesulfonyl Derivatives

Compound Reactivity Solubility Key Use
2,6-Dichlorobenzenesulfonyl chloride Moderate Low in polar solvents Sulfonamide synthesis
2,6-Difluorobenzenesulfonyl chloride High (strong -I effect) Higher in organics Agrochemical intermediates

Sulfonamide Derivatives

Derivatives of this compound, such as the tetrahydroisoquinoline and piperidine analogs, exhibit increased molecular weights (386.25 and 338.20 g/mol, respectively) and modified pharmacological profiles due to extended conjugation and hydrogen-bonding capabilities .

Table 3: Key Derivatives of this compound

Derivative Name Molecular Weight Key Features
2-(2,6-Dichlorobenzenesulfonyl)-THIQ-3-carboxylic acid 386.25 g/mol Tetrahydroisoquinoline backbone
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 338.20 g/mol Piperidine ring for rigidity

Other Sulfonic Acids: Naphthalenesulfonic Acid Salts

Compounds like 6,7-dibutyl-2-naphthalenesulfonic acid sodium salt (CAS 29427-81-4) demonstrate how extended aromatic systems and alkyl chains enhance hydrophobicity and surfactant properties compared to benzenesulfonic acids . However, this compound derivatives prioritize electronic modulation over solubility, making them more suited for targeted chemical synthesis.

Biological Activity

2,6-Dichlorobenzenesulfonic acid (DCBSA) is an aromatic sulfonic acid known for its various applications in chemical synthesis and its potential biological activities. Understanding the biological effects of DCBSA is crucial for assessing its safety and efficacy in different contexts, including environmental and pharmaceutical applications.

  • Chemical Formula : C6_6H4_4Cl2_2O3_3S
  • Molecular Weight : 215.06 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 200°C
  • Solubility : Soluble in water and organic solvents.

Biological Activity Overview

DCBSA has been studied for its impact on various biological systems, particularly regarding its role as a potential environmental contaminant and its effects on human health.

Toxicological Studies

  • Cellular Toxicity : Research indicates that DCBSA exhibits cytotoxic effects on various cell lines, including human lung fibroblasts and liver cells. The compound induces oxidative stress, leading to cellular damage and apoptosis .
  • Inflammatory Response : DCBSA has been shown to modulate inflammatory pathways. In vitro studies demonstrate that it can upregulate the expression of pro-inflammatory cytokines in macrophages, suggesting a role in inflammatory diseases .

Mechanistic Insights

The biological activity of DCBSA is primarily mediated through its interaction with cellular membranes and subsequent signaling pathways:

  • Oxidative Stress Induction : DCBSA promotes the generation of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation .
  • Cytokine Production : The compound enhances the synthesis of leukotrienes and platelet-activating factors, indicating its involvement in inflammatory processes .

Data Tables

Biological Activity Effect Observed Reference
CytotoxicityInduces apoptosis in fibroblasts
Inflammatory Cytokine ReleaseUpregulation of IL-6, TNF-α
ROS GenerationIncreased oxidative stress

Case Study 1: Cytotoxic Effects on Lung Cells

A study evaluated the cytotoxic effects of DCBSA on human lung fibroblast cells. Results indicated a dose-dependent increase in cell death associated with elevated ROS levels. The study concluded that DCBSA could pose a risk to respiratory health when exposure occurs through contaminated air or water sources .

Case Study 2: Inflammation in Macrophages

In another investigation, human alveolar macrophages were exposed to DCBSA. The findings revealed significant increases in the production of inflammatory mediators, suggesting that DCBSA may exacerbate conditions such as asthma or chronic obstructive pulmonary disease (COPD) through its pro-inflammatory actions .

Properties

IUPAC Name

2,6-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVWHJVNYJTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398785
Record name 2,6-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6697-96-7
Record name 2,6-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-dichlorobenzenesulfonic Acid
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2,6-dichlorobenzenesulfonic Acid
2,6-dichlorobenzenesulfonic Acid
2,6-dichlorobenzenesulfonic Acid
2,6-dichlorobenzenesulfonic Acid

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